5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone
Overview
Description
5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a morpholinylcarbonyl group attached to a pyridinyl and pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone typically involves multi-step organic reactions. One common method includes the bromination of a methylated pyridinone precursor, followed by the introduction of the morpholinylcarbonyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, solvents like dichloromethane, and catalysts like copper or palladium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-methyl-1H-1,2,4-triazole: Shares the bromine and methyl groups but differs in the core structure, leading to different reactivity and applications.
1-methyl-5-bromo-1H-indazole: Similar in having a bromine and methyl group but with an indazole core, which affects its chemical properties and biological activity.
Uniqueness
5-bromo-1-methyl-3-[[5-(4-morpholinylcarbonyl)-2-pyridinyl]amino]-2(1H)-Pyridinone is unique due to the presence of the morpholinylcarbonyl group attached to the pyridinyl and pyridinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17BrN4O3 |
---|---|
Molecular Weight |
393.23 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-[[5-(morpholine-4-carbonyl)pyridin-2-yl]amino]pyridin-2-one |
InChI |
InChI=1S/C16H17BrN4O3/c1-20-10-12(17)8-13(16(20)23)19-14-3-2-11(9-18-14)15(22)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,18,19) |
InChI Key |
MRFRURIAZDTCKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)C(=O)N3CCOCC3)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.